molecular formula C9H14N2 B13133473 (4-Propylpyridin-3-yl)methanamine

(4-Propylpyridin-3-yl)methanamine

Cat. No.: B13133473
M. Wt: 150.22 g/mol
InChI Key: UPIVVHVPKSORGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Propylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a propyl group at the 4-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propylpyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of 4-propylpyridine with formaldehyde and ammonium chloride, followed by reduction. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Propylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary or tertiary amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Propylpyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Propylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpyridin-3-yl)methanamine
  • (4-Ethylpyridin-3-yl)methanamine
  • (4-Butylpyridin-3-yl)methanamine

Uniqueness

(4-Propylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group at the 4-position may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(4-propylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3,6,10H2,1H3

InChI Key

UPIVVHVPKSORGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.